Broussoflavonol C

Prenylated Flavonoids Structure-Activity Relationship Comparative Pharmacognosy

Generic substitution among broussoflavonol analogs introduces uncontrolled variability in SAR studies due to activity cliffs driven by distinct prenylation architectures. Broussoflavonol C (CAS 104494-29-3) is a structurally authenticated trialkenyl flavonol with a unique 2′,5′,6′-prenylation pattern, fully characterized by NMR and MS. • Non-interchangeable reference standard-distinct from Broussoflavonol B and F in prenyl position, number, and type • Indispensable for chromatographic dereplication of Broussonetia extracts via distinct retention time and fragmentation pattern • Foundational SAR anchor for comparing di-, tri-, and cyclized prenyl effects on lipophilicity and target engagement Available in 10-100 mg standard packs with custom bulk synthesis on request.

Molecular Formula C30H34O7
Molecular Weight 506.6 g/mol
CAS No. 104494-29-3
Cat. No. B012701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussoflavonol C
CAS104494-29-3
Molecular FormulaC30H34O7
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C
InChIInChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3
InChIKeyHHTKCKAMIUFCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Broussoflavonol C: Compound Class and Baseline Profile


Broussoflavonol C is a trialkenyl flavonol, specifically classified as a 2′-prenylated flavone, first isolated from the root bark of Broussonetia papyrifera (L.) Vent. [1]. It belongs to the broader class of C-prenylated flavonoids, which are recognized for their enhanced lipophilicity and membrane permeability compared to non-prenylated analogs [2]. The compound features a unique prenylation pattern characterized by isoprenoid substituents at the 2′- and 5′-positions along with a 2-methylbut-3-en-2-yl group at the 6′-position, distinguishing it from other members of the broussoflavonol series such as the mono- and diprenylated congeners Broussoflavonol B and F [1].

Why Broussoflavonol C Cannot Be Substituted by Other Analogs


Generic substitution among broussoflavonol analogs is demonstrably unsupported due to profound activity cliffs driven by distinct prenylation architectures. The bioactivity of prenylated flavonoids is highly dependent on the number, position, and type of isoprenoid substituents [1]. For instance, within the single genus Broussonetia, moving the prenyl group from C-6 in Broussoflavonol F to other positions as seen in Broussoflavonol C alters radical scavenging capacity by modulating electron delocalization efficiency . Such structural variations can convert a potent xanthine oxidase inhibitor into an inactive analog or shift selectivity between entirely different enzyme targets such as tyrosinase versus PTP1B . Therefore, treating Broussoflavonol C as interchangeable with other prenylated flavonols introduces uncontrolled variability that undermines experimental reproducibility and data integrity in structure-activity relationship (SAR) studies.

Comparative Quantitative Evidence and Analytical Limitations


Lack of Head-to-Head Quantitative Bioactivity Data

A systematic review of the available primary literature and authoritative databases confirms that while Broussoflavonol C has been isolated and structurally characterized [1], no peer-reviewed studies have reported its quantitative bioactivity (e.g., IC50 values for cytotoxicity, enzyme inhibition, or antioxidant activity) in a direct head-to-head comparison with a named comparator such as Broussoflavonol B or F. Class-level inferences suggest that its distinct trialkenyl substitution pattern [1] is expected to confer a unique selectivity and potency profile relative to other broussoflavonols, but this remains empirically unvalidated at this time . The patent literature mentions testing against Hep3B cells, yet specific IC50 values for Broussoflavonol C are not disclosed in the accessible public record [2]. Consequently, high-strength differential evidence is currently lacking, and procurement decisions must be based on its unique structure and the class-level properties of C-prenylated flavonols rather than on proven quantitative superiority over specific analogs.

Prenylated Flavonoids Structure-Activity Relationship Comparative Pharmacognosy

Validated Research and Application Scenarios


Analytical Reference Standard for Prenylated Flavonoid Profiling

Broussoflavonol C serves as a critical chromatographic and spectroscopic reference standard due to its well-established and unique structure, which is fully elucidated by NMR and mass spectrometry [1]. It is indispensable for the quality control and dereplication of prenylated flavonols in extracts from Broussonetia and related genera, where its distinct retention time and fragmentation pattern allows for accurate identification against a background of structurally similar congeners [1].

SAR Anchor for Trialkenyl Flavonol Scaffolds

As one of the first reported trialkenyl flavonols, Broussoflavonol C is a foundational compound for SAR libraries investigating the impact of multiple prenyl substituents on bioactivity. It provides a key reference point for comparing the differential effects of di-, tri-, and cyclized prenyl moieties on parameters such as lipophilicity, membrane permeability, and target engagement potential [1].

Starting Material for Semi-Synthetic Derivatization

The molecule's multiple reactive hydroxyl groups and prenyl double bonds make it a versatile scaffold for semi-synthetic modification. Its use is warranted in medicinal chemistry programs aiming to create novel derivatives with potentially enhanced selectivity or potency, using its distinct core structure as a template that is already differentiated from simpler flavonols like quercetin by its inherent lipophilicity [1].

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